2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
Overview
Description
This compound, also known as 7-Hydroxymethotrexate, is a member of folic acids . It has been found to inhibit osteoclast proliferation, activation, and bone resorption function, and it can induce osteoclast apoptosis .
Molecular Structure Analysis
The molecular formula of this compound is C20H22N8O6 . The InChI representation of the molecule isInChI=1S/C20H22N8O6/c1-28 (8-12-18 (32)26-16-14 (23-12)15 (21)25-20 (22)27-16)10-4-2-9 (3-5-10)17 (31)24-11 (19 (33)34)6-7-13 (29)30/h2-5,11H,6-8H2,1H3, (H,24,31) (H,29,30) (H,33,34) (H5,21,22,25,26,27,32)
.
Scientific Research Applications
Anticancer Treatment Potential
- Novel antifolate analogs, including the compound , have been synthesized and evaluated for their potential as anticancer treatments. These compounds have shown effectiveness in inhibiting human dihydrofolate reductase and thymidylate synthase, suggesting potential as therapeutic molecules in cancer treatment with possibly lower toxicity compared to traditional treatments like methotrexate (Stoicescu & Rotaru, 2013).
Synthesis of Dual Inhibitors
- Research has led to the synthesis of derivatives of this compound, acting as dual inhibitors of dihydrofolate reductase and thymidylate synthase. These inhibitors have shown potential as antitumor agents, with one derivative exhibiting potent inhibitory activity against human tumor cell lines (Gangjee et al., 2005).
Application in Pteridine Chemistry
- The compound and its derivatives have been involved in studies exploring cyclocondensation reactions with heterocyclic O-diamines, which is a significant area in pteridine chemistry (Orlov et al., 2003).
Exploration of Methotrexate Analogues
- Research into analogues of methotrexate, where this compound serves as a base, has been conducted. These studies explore the potential of these analogues in treating diseases like leukemia and carcinosarcoma, providing insights into the development of new therapeutic agents (Suster et al., 1978).
Role in Folate Analog Inhibitors
- The synthesis of related compounds has been explored as potential inhibitors of the cofactor forms of tetrahydrofolate, contributing to the broader understanding of folate analog inhibitors and their potential therapeutic applications (Elliott et al., 1975).
Antitumor Activity Studies
- Analogs of this compound, with variations in the molecular structure, have been synthesized and evaluated for their antitumor activities, contributing to the development of new cancer therapies (Abraham et al., 1993).
properties
IUPAC Name |
2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O6/c1-28(8-12-18(32)26-16-14(23-12)15(21)25-20(22)27-16)10-4-2-9(3-5-10)17(31)24-11(19(33)34)6-7-13(29)30/h2-5,11H,6-8H2,1H3,(H,24,31)(H,29,30)(H,33,34)(H5,21,22,25,26,27,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HODZDDDNGRLGSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid | |
CAS RN |
5939-37-7 | |
Record name | 7-Hydroxymethotrexate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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